2-氯-N-(2-氰乙基)乙酰胺

描述

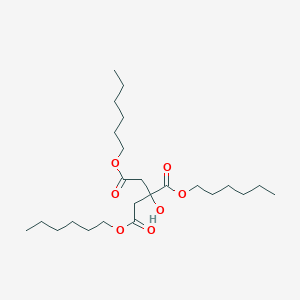

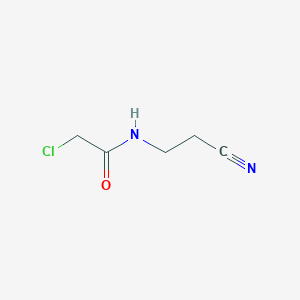

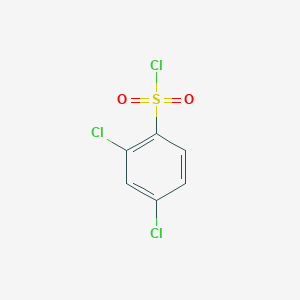

2-Chloro-N-(2-cyanoethyl)acetamide is an organic compound with the molecular formula C5H7ClN2O It is a derivative of acetamide, featuring a chloro group and a cyanoethyl group attached to the nitrogen atom

科学研究应用

2-Chloro-N-(2-cyanoethyl)acetamide has several applications in scientific research:

Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

Material science: It is used in the preparation of polymers and other materials with specific properties.

生化分析

Biochemical Properties

2-Chloro-N-(2-cyanoethyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase C (PKC) . Protein kinase C is a family of enzymes that regulate various cellular functions, including cell growth, differentiation, and apoptosis. The interaction between 2-Chloro-N-(2-cyanoethyl)acetamide and protein kinase C involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to altered cellular responses to external stimuli, making 2-Chloro-N-(2-cyanoethyl)acetamide a valuable tool in studying protein kinase C-related pathways.

Cellular Effects

2-Chloro-N-(2-cyanoethyl)acetamide has been shown to affect various types of cells and cellular processes. Its primary influence is on cell signaling pathways, particularly those involving protein kinase C. By inhibiting protein kinase C, 2-Chloro-N-(2-cyanoethyl)acetamide can alter gene expression and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, 2-Chloro-N-(2-cyanoethyl)acetamide can modulate immune cell function, impacting cytokine production and immune response.

Molecular Mechanism

The molecular mechanism of 2-Chloro-N-(2-cyanoethyl)acetamide involves its interaction with protein kinase C. The compound binds to the enzyme’s active site, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade mediated by protein kinase C, leading to changes in gene expression and cellular behavior. Furthermore, 2-Chloro-N-(2-cyanoethyl)acetamide has been shown to affect other signaling pathways indirectly by modulating protein kinase C activity . This multi-faceted mechanism of action makes it a valuable tool for studying complex cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(2-cyanoethyl)acetamide can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light and air. Degradation products of 2-Chloro-N-(2-cyanoethyl)acetamide can also influence its effectiveness in biochemical assays. Long-term studies have shown that continuous exposure to 2-Chloro-N-(2-cyanoethyl)acetamide can lead to adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(2-cyanoethyl)acetamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit protein kinase C without causing significant toxicity. At higher doses, 2-Chloro-N-(2-cyanoethyl)acetamide can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response. These findings highlight the importance of dose optimization in experimental settings.

Metabolic Pathways

2-Chloro-N-(2-cyanoethyl)acetamide is involved in several metabolic pathways, primarily those related to its interaction with protein kinase C. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other cellular components, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 2-Chloro-N-(2-cyanoethyl)acetamide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . Studies have shown that 2-Chloro-N-(2-cyanoethyl)acetamide tends to accumulate in the liver and kidneys, which are primary sites of its metabolism and excretion. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and potential toxicity.

Subcellular Localization

The subcellular localization of 2-Chloro-N-(2-cyanoethyl)acetamide is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Post-translational modifications and targeting signals play a role in directing 2-Chloro-N-(2-cyanoethyl)acetamide to specific organelles. This localization is essential for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-N-(2-cyanoethyl)acetamide can be synthesized through the reaction of chloroacetamide with acrylonitrile. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction mechanism but is optimized for large-scale production.

化学反应分析

Types of Reactions

2-Chloro-N-(2-cyanoethyl)acetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to produce 2-cyanoethylamine and acetic acid.

Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.

Condensation reactions: Catalysts such as acids or bases are often used to facilitate the reaction.

Major Products Formed

Nucleophilic substitution: Products include substituted acetamides.

Hydrolysis: Products are 2-cyanoethylamine and acetic acid.

Condensation reactions: Products include imines or enamines, depending on the reactants used.

作用机制

The mechanism of action of 2-Chloro-N-(2-cyanoethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The chloro and cyanoethyl groups can enhance the compound’s ability to bind to target molecules, thereby modulating their activity.

相似化合物的比较

Similar Compounds

2-Chloroacetamide: Similar in structure but lacks the cyanoethyl group.

N-(2-Cyanoethyl)acetamide: Similar but lacks the chloro group.

2-Chloro-N-ethylacetamide: Similar but has an ethyl group instead of a cyanoethyl group.

Uniqueness

2-Chloro-N-(2-cyanoethyl)acetamide is unique due to the presence of both the chloro and cyanoethyl groups

属性

IUPAC Name |

2-chloro-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIKJKLCDCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170344 | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-81-9 | |

| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B102004.png)